molecular formula C9H9ClN2O3 B1616774 n-(2-Chloroethyl)-4-nitrobenzamide CAS No. 51816-15-0

n-(2-Chloroethyl)-4-nitrobenzamide

Cat. No.: B1616774
CAS No.: 51816-15-0
M. Wt: 228.63 g/mol
InChI Key: ZSSIFUDFKRJWMF-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Antiarrhythmic Activity : A study by Likhosherstov et al. (2014) focused on synthesizing new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, including a variant with a close structural resemblance to n-(2-Chloroethyl)-4-nitrobenzamide. This research highlighted the potential of these compounds in developing antiarrhythmic drugs (Likhosherstov et al., 2014).

Chemical Properties and Reactions

  • Reductive Chemistry and Cytotoxicity : Palmer et al. (1995) examined 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound closely related to this compound. This research explored its reductive chemistry, which is crucial for understanding its selective toxicity in hypoxic cells, a key factor in targeting cancer cells (Palmer et al., 1995).

Applications in Cancer Treatment

  • Antitumor Agents and Cytotoxicity : In a study by Palmer et al. (1996), regioisomers of a hypoxia-selective cytotoxin similar to this compound were synthesized and tested for their cytotoxicity against tumor cells. This research is vital for understanding the compound's potential in cancer therapy (Palmer et al., 1996).

Anticonvulsant Activities

  • Synthesis and Anticonvulsant Activity : A study by Bailleux et al. (1995) investigated the anticonvulsant properties of 4-nitro-N-phenylbenzamides, including a compound structurally related to this compound. This research provides insights into the potential use of these compounds in treating seizures (Bailleux et al., 1995).

Applications in Material Science

  • Nanoparticles and Nanocrystals : A study by Saeed et al. (2013) examined the synthesis and characteristics of nanoparticles and nanocrystals of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. The research contributes to the development of novel materials for various technological applications (Saeed et al., 2013).

Mechanism of Action

Target of Action

N-(2-Chloroethyl)-4-nitrobenzamide is a type of nitrosourea, which are a class of drugs that have been used in critical cases of brain tumors or leukemia . The primary targets of this compound are DNA molecules . Nitrosoureas, including this compound, work by alkylating DNA, which can prevent DNA synthesis and RNA transcription from the affected DNA .

Mode of Action

The compound interacts with its targets (DNA molecules) through a process called alkylation . This involves the transfer of an alkyl group from the compound to the DNA molecule . The compound generates isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites .

Biochemical Pathways

The compound affects the DNA synthesis and RNA transcription pathways . By alkylating DNA, the compound prevents these pathways from functioning properly, which can lead to cell death . Furthermore, the compound’s breakdown products, including isocyanates and DNA adducts, can also interfere with these pathways .

Pharmacokinetics

Nitrosoureas, in general, are known to cross the blood-brain barrier, which makes them effective against brain tumors . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the compound’s action is the death of cancer cells . By preventing DNA synthesis and RNA transcription, the compound can induce cell death . Furthermore, the compound’s breakdown products, including isocyanates and DNA adducts, can also contribute to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound has been shown to be quite efficient even under hypoxic conditions . .

Properties

IUPAC Name

N-(2-chloroethyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSIFUDFKRJWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287119
Record name n-(2-chloroethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51816-15-0
Record name NSC49011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-chloroethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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